1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide
Overview
Description
1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenylthio group, a dioxo group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide
- 1-[(4-bromophenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide
Uniqueness
1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]anthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15ClF3NO3S/c29-16-8-10-18(11-9-16)37-26-22(27(36)33-17-5-3-4-15(14-17)28(30,31)32)13-12-21-23(26)25(35)20-7-2-1-6-19(20)24(21)34/h1-14H,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORLVCLWSDUVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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